molecular formula C23H26N2O4 B1278026 Akuammiline CAS No. 1897-26-3

Akuammiline

Cat. No. B1278026
CAS RN: 1897-26-3
M. Wt: 394.5 g/mol
InChI Key: QBHALCZZZWCCLV-CLNIADLISA-N
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Description

Akuammiline alkaloids are a class of indole alkaloids known for their complex molecular architecture and biological activity. The first this compound alkaloid, echitamine, was isolated in 1875, but it took over a century for the first successful total synthesis to be achieved due to their exceptional structure . These alkaloids have been the subject of renewed medicinal interest because they act as ligands for various molecular targets and display a wide range of pharmacological activities .

Synthesis Analysis

The total synthesis of this compound alkaloids has been a significant challenge for chemists. The first total synthesis of picrinine, an this compound alkaloid, featured a concise assembly of the azabicyclic core and a series of delicate late-stage transformations . A unified approach to synthesizing diverse this compound alkaloids, such as deformylcorymine, strictamine, and calophyline A, has been reported, which mimics the biosynthesis in nature and allows for structural diversification from a common synthetic precursor . Enantioselective syntheses have also been achieved for alkaloids containing a methanoquinolizidine core, utilizing a reductive interrupted Fischer indolization reaction .

Molecular Structure Analysis

The this compound alkaloids are characterized by their polycyclic cage-like structures. The signature structural element of this family is the methanoquinolizidine system . The total synthesis of (+)-scholarisine A, another this compound alkaloid, was achieved through a route that included a unique C-H arylation reaction to forge its polycyclic core . An iminium ion cascade annulation strategy was developed to synthesize the pentacyclic core structures of these alkaloids, which are present in this compound and strictamine .

Chemical Reactions Analysis

Several key chemical reactions have been employed in the synthesis of this compound alkaloids. These include the Fischer indolization reaction , a pyrone Diels-Alder reaction, and a radical cyclization/Keck allylation . A [2,3]-Stevens rearrangement was used for constructing the octahydro-2H-2,8-methanoquinolizines . Additionally, a Friedel-Crafts cyclization and an aza-1,6-conjugate addition were critical in the formal total synthesis of (+)-strictamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound alkaloids are closely tied to their complex structures. These compounds exhibit a wide variety of pharmacological activities, such as opioid activity, cytotoxic activity, and antagonism of the glycine receptor . The structural diversity and the presence of multiple stereocenters and quaternary centers in these molecules contribute to their unique properties and challenges in synthesis .

Scientific Research Applications

1. Total Synthesis and Structural Diversity

Akuammiline alkaloids, a family of natural products, have been a subject of extensive study, particularly in the field of organic chemistry. Researchers have developed methods for the total synthesis of various this compound alkaloids like strictamine, cathafoline, and aspidophylline A. These studies highlight the complexity and structural diversity of this compound alkaloids, which are derived from plants found across the globe. Notably, the synthesis process addresses the challenges posed by the methanoquinolizidine core, a common feature in these alkaloids. The development of synthetic approaches has enabled the exploration of their potential pharmacological applications and the study of their unique molecular architecture (Moreno et al., 2016).

2. Pharmacological Potential

This compound alkaloids exhibit a broad range of pharmacological activities due to their action as ligands for various molecular targets. For example, compounds like pseudoakuammigine and echitamine have demonstrated opioid activity and cytotoxic potential, respectively. The wide variety of biological activities presented by these alkaloids has sparked renewed interest in their medicinal properties. The pharmacological diversity of this compound alkaloids is a key area of ongoing research, as scientists continue to explore their potential therapeutic applications (Ramirez & García-Rubio, 2003).

3. Cascade Reactions in Alkaloid Synthesis

The synthesis of this compound alkaloids has been a driving force in the discovery and implementation of innovative cascade reactions. These reactions are crucial for the assembly of the complex structures characteristic of akuammilines. The molecular scaffolds of these alkaloids have inspired novel approaches in synthetic chemistry, demonstrating the significant impact of natural product synthesis on the advancement of chemical methodologies (Smith et al., 2014).

4. Advanced Synthetic Techniques

Recent advancements in the synthesis of this compound alkaloids, particularly those containing a methanoquinolizidine core, have been reported. These studies describe synthetic approaches that address the complex structures of these alkaloids, involving the construction of multiple contiguous stereocenters and the formation of the methanoquinolizidine framework. Such research contributes to a deeper understanding of the biosynthetic pathways of natural products and opens up new avenues for the development of bioactive compounds (Picazo et al., 2018).

5. Iminium Ion Cascade Annulation Strategy

The iminium ion cascade annulation approach has been developed to synthesize the C and D rings of this compound alkaloids. This method enables the creation of the tetracyclic intermediate, a key step in the synthesis of the pentacyclic methanoquinolizidine core found in this compound and strictamine. The versatility of this approach is significant in the field of synthetic organic chemistry, allowing for the creation of complex natural product structures with greater efficiency (Andreansky & Blakey, 2016).

Future Directions

Research on Akuammiline and its derivatives provides a solid foundation for future pharmacological studies . These compounds show promise for the development of anti-rheumatoid arthritis small molecule drugs derived from natural products . Further studies are needed to fully understand the potential of these compounds and their applications in medicine .

properties

IUPAC Name

methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALCZZZWCCLV-CLNIADLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the characteristic structural feature of akuammiline alkaloids?

A1: this compound alkaloids are characterized by a methanoquinolizidine moiety, a cage-like structure. [] This structural element is related to adamantane and contributes to the unique architecture of these alkaloids.

Q2: What are some structural variations within the this compound alkaloid family?

A2: While the methanoquinolizidine core is consistent, this compound alkaloids exhibit significant structural diversity. These variations primarily stem from oxidative processes that often lead to rearrangements within the methanoquinolizidine motif. [] For example, this compound, strictamine, and picrinine, all share this core structure but differ in their substituents and stereochemistry.

Q3: What is the significance of the C16 stereocenter in this compound alkaloids?

A3: The C16 stereocenter plays a crucial role in the biological activity and biosynthesis of this compound alkaloids. For instance, strictamine and rhazinoline, two representative methanoquinolizidine-containing this compound alkaloids, differ only in their stereochemistry at the C16 position. []

Q4: What is the significance of total synthesis in understanding this compound alkaloids?

A4: Total synthesis of this compound alkaloids not only validates proposed structures but also provides access to these complex molecules and their derivatives, enabling further exploration of their biological activities and pharmacological potential. [, ]

Q5: What are some key synthetic challenges in accessing this compound alkaloids?

A5: The construction of the complex, polycyclic framework of this compound alkaloids, particularly those with a methanoquinolizidine core, presents significant synthetic challenges. The introduction of stereocenters and the formation of multiple rings require carefully orchestrated reactions and strategies. [, , ]

Q6: What are some successful synthetic approaches to this compound alkaloids?

A6: Several innovative strategies have been employed for the total synthesis of this compound alkaloids. These include:

  • Interrupted Fischer Indolization: This modified version of the classic Fischer indolization reaction has proven particularly useful in constructing the fused indoline ring systems found in many this compound alkaloids. [, , , , , ]
  • Cascade Reactions: Synthetic chemists have leveraged the intricate structures of akuammilines to develop novel cascade reactions, enabling the rapid assembly of complex molecular architectures. [, ]
  • Asymmetric Catalysis: Enantioselective synthesis is crucial for accessing biologically relevant stereoisomers. Approaches utilizing chiral catalysts have enabled the synthesis of enantioenriched this compound alkaloids. [, , , , ]
  • Biomimetic Strategies: Some syntheses draw inspiration from the proposed biosynthetic pathways of akuammilines, utilizing reactions that mimic the natural construction of these molecules. [, , ]

Q7: What is the proposed biosynthetic origin of this compound alkaloids?

A7: this compound alkaloids are classified as monoterpenoid indole alkaloids, suggesting a biosynthetic connection to the terpenoid pathway and the amino acid tryptophan, a precursor to indole. [, ]

Q8: What role does geissoschizine play in this compound biosynthesis?

A8: Geissoschizine, a corynanthean alkaloid, is proposed as a key branching point in the biosynthesis of various monoterpenoid indole alkaloids, including akuammilines. "Secondary cyclizations" from geissoschizine or its derivatives are thought to lead to the diverse structures observed in this family. []

Q9: How does the double bond configuration in corynanthean alkaloids impact this compound biosynthesis?

A9: The E or Z configuration of the double bond at C19-C20 in corynanthean alkaloids significantly influences their ability to undergo the secondary cyclizations necessary for this compound formation. The E isomer, favoring a cis-quinolizidine conformation, is more prone to these cyclizations. []

Q10: What is the significance of preakuammicine in this compound biosynthesis?

A10: Preakuammicine has long been considered a crucial intermediate in the biosynthesis of type II and type III monoterpenoid indole alkaloids, including akuammilines, and strychnine. Its recent synthesis and characterization provide valuable insights into this complex biosynthetic pathway. []

Q11: What are some notable biological activities of this compound alkaloids?

A11: this compound alkaloids have demonstrated a diverse array of biological activities, including:

  • Cytotoxicity: Several this compound alkaloids exhibit potent cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. [, ]
  • Opioid Activity: Some this compound alkaloids, like pseudoakuammigine, display opioid activity in vivo, opening avenues for developing new analgesics. []
  • Glycine Receptor Antagonism: Certain this compound alkaloids, such as corymine, act as antagonists of the glycine receptor, highlighting their potential in neurological disorders. []
  • Multidrug Resistance Reversal: Several this compound alkaloids have shown promise in overcoming multidrug resistance in cancer cells, a significant challenge in chemotherapy. [, ]

Q12: What are some challenges in developing this compound alkaloids as therapeutics?

A12: While this compound alkaloids hold significant therapeutic promise, several challenges remain:

    Q13: What are some promising areas for future research on this compound alkaloids?

    A13: Future research on this compound alkaloids holds exciting possibilities, including:

    • Structure-Activity Relationships (SAR): Systematic studies exploring how structural modifications influence biological activity are essential for optimizing pharmacological properties and designing more potent and selective analogs. []
    • Drug Delivery and Targeting: Developing strategies to improve the delivery of this compound alkaloids to specific tissues and cells could enhance their therapeutic efficacy and reduce potential side effects. []
    • Biomarkers and Diagnostics: Identifying biomarkers that predict response to this compound-based therapies or monitor treatment progress could revolutionize their clinical application. []

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